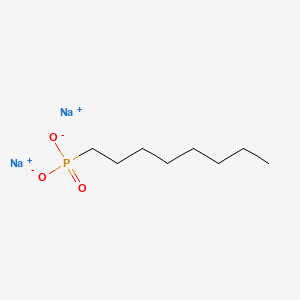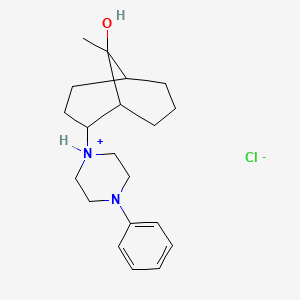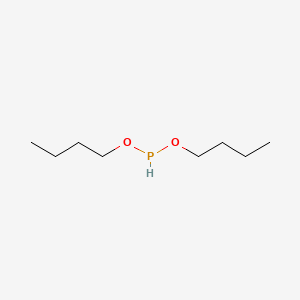
Dibutyl phosphonite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl phosphonite is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless liquid that is soluble in organic solvents and has a variety of applications in both industrial and research settings. This compound is known for its role as an intermediate in the synthesis of other phosphorus-containing compounds and its use as an additive in various chemical processes.
Métodos De Preparación
Dibutyl phosphonite can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with butanol in the presence of a base. The reaction proceeds as follows:
PCl3+3C4H9OH→(C4H9O)2PCl+C4H9OH→(C4H9O)2P(O)H
This method requires careful control of reaction conditions, including temperature and the molar ratios of reactants, to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
Dibutyl phosphonite undergoes a variety of chemical reactions, including oxidation, hydrolysis, and substitution reactions. Some of the common reactions are:
Oxidation: this compound can be oxidized to dibutyl phosphate using oxidizing agents such as hydrogen peroxide or oxygen.
Hydrolysis: In the presence of water, this compound can hydrolyze to form dibutyl phosphonic acid.
Substitution: this compound can react with various electrophiles to form substituted phosphonates. For example, it can react with alkyl halides to form alkyl phosphonates.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dibutyl phosphonite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds. It is also used as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as drugs or drug intermediates.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production to prevent degradation during processing
Mecanismo De Acción
The mechanism of action of dibutyl phosphonite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides, which are harmful byproducts of oxidation reactions. This decomposition helps to stabilize polymers and other materials against oxidative degradation. The molecular targets and pathways involved include the reduction of peroxyl radicals to alkoxyl radicals, which then react further to terminate the radical chain oxidation .
Comparación Con Compuestos Similares
Dibutyl phosphonite can be compared with other similar organophosphorus compounds such as dibutyl phosphite and dibutyl phosphate. While all these compounds contain phosphorus, they differ in their oxidation states and reactivity:
Dibutyl phosphite: This compound is similar to this compound but has a different oxidation state. It is used in similar applications but has different reactivity due to its lower oxidation state.
Dibutyl phosphate: This compound is the fully oxidized form and is more stable than this compound. It is commonly used as a flame retardant and plasticizer.
The uniqueness of this compound lies in its intermediate oxidation state, which allows it to participate in a wider range of chemical reactions compared to its fully oxidized or reduced counterparts .
Propiedades
Número CAS |
30653-71-5 |
|---|---|
Fórmula molecular |
C8H19O2P |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
dibutoxyphosphane |
InChI |
InChI=1S/C8H19O2P/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-8H2,1-2H3 |
Clave InChI |
YQVYPOYAWKCVIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOPOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
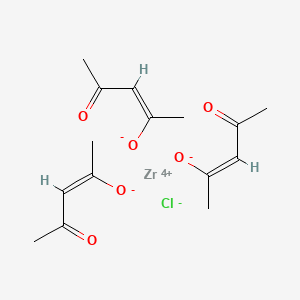
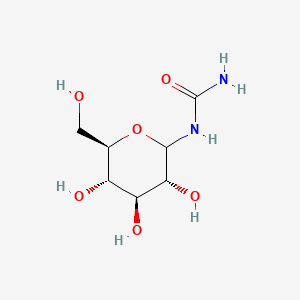
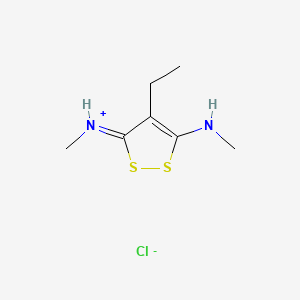

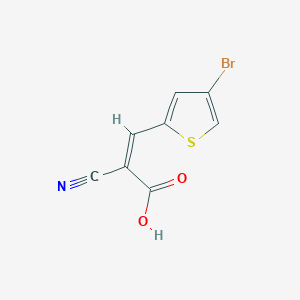


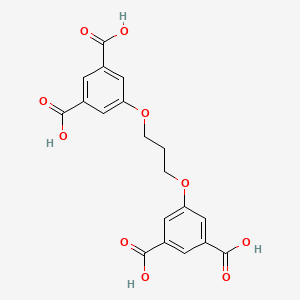
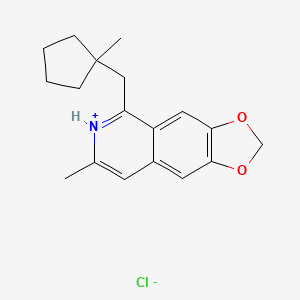
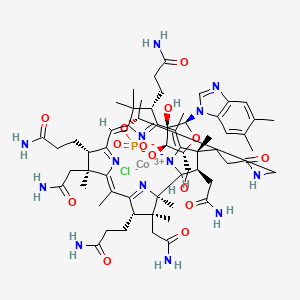
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
